4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid
Overview
Description
4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid is a chemical compound with the empirical formula C7H3ClN2O2S and a molecular weight of 214.63 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-D]pyrimidine core with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 214.63 .Scientific Research Applications
- Palladium-Catalyzed Carbonylation : An effective method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, including 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid, involves palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method yields the product in 63–71% yields. Additionally, a procedure has been developed for obtaining amides of these acids, suitable for liquid-phase combinatorial synthesis, in 53–77% yields. Some of these synthesized amides exhibit antimicrobial activity against Pseudomonas aeruginosa, comparable to the reference drug streptomycin (Vlasova et al., 2019).
Chemical Transformations :
- Microwave-Assisted Synthesis : A microwave irradiation method has been reported for the synthesis of several 2-aminothiophene-3-carboxylic acid derivatives, efficiently transforming them to thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative. This process significantly reduces the synthesis time to two minutes (Hesse, Perspicace & Kirsch, 2007).
Quantum Chemical Studies :
- Molecular Analysis : Quantum chemical calculations have been performed to understand the energies, electronic structures, and molecular geometries of various thieno[2,3-d]pyrimidine-6-carboxylic acids and their esters. These studies also examine the reaction routes with nitrating agents, exploring the factors that govern the direction of the reactions and the probability of their occurrence. This research helps in understanding the chemical behavior of these compounds under different conditions and with various agents (Mamarakhmonov et al., 2016).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to GHS classification . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZIELMLHCTSQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726402 | |
Record name | 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86825-96-9 | |
Record name | 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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